Humantenidine

描述

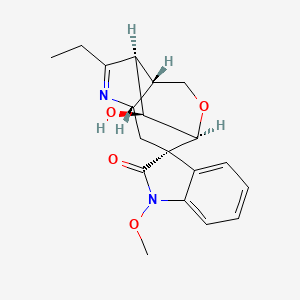

Structure

3D Structure

属性

分子式 |

C19H22N2O4 |

|---|---|

分子量 |

342.4 g/mol |

IUPAC 名称 |

(1S,2S,4S,7R,8S,11R)-6-ethyl-11-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |

InChI |

InChI=1S/C19H22N2O4/c1-3-12-15-10-9-25-17(16(15)22)19(8-13(10)20-12)11-6-4-5-7-14(11)21(24-2)18(19)23/h4-7,10,13,15-17,22H,3,8-9H2,1-2H3/t10-,13+,15-,16-,17-,19+/m1/s1 |

InChI 键 |

FLDAHLDTMBMPJD-HCWKNHCHSA-N |

SMILES |

CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC |

手性 SMILES |

CCC1=N[C@H]2C[C@@]3([C@H]4[C@@H]([C@@H]1[C@@H]2CO4)O)C5=CC=CC=C5N(C3=O)OC |

规范 SMILES |

CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC |

同义词 |

humantendine humantenidine |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Humantenidine Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humantenidine (B12514173), a sarpagan-type monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the genus Gelsemium, exhibits significant neurotoxic properties and has garnered interest in pharmacological research. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps from primary metabolites to the final complex alkaloid structure. This document summarizes the current understanding of the key enzymes involved, their substrates, and products. It includes detailed diagrams of the signaling pathway and experimental workflows, quantitative data where available, and outlines common experimental protocols for the characterization of MIA biosynthetic enzymes. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology.

Introduction

Monoterpenoid indole alkaloids (MIAs) are a large and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological activities. This compound, a member of the sarpagan-type MIAs, is notably found in Gelsemium elegans. The intricate molecular architecture of this compound has made its biosynthetic pathway a subject of scientific investigation. Understanding this pathway is crucial for several reasons: it can provide insights into the evolution of metabolic diversity in plants, offer strategies for the biotechnological production of valuable alkaloids, and inform the development of novel therapeutic agents.

This guide will systematically dissect the this compound biosynthetic pathway, commencing with the universal precursors of MIAs and progressing through the key intermediates and enzymatic transformations that lead to the formation of the sarpagan scaffold and its subsequent modification into this compound.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Universal Precursor Strictosidine (B192452): This initial stage is common to the biosynthesis of all MIAs.

-

Conversion of Strictosidine to the Key Intermediate Geissoschizine.

-

Formation of the Sarpagan Scaffold and Subsequent Tailoring to this compound.

Stage 1: Formation of Strictosidine

The biosynthesis of MIAs begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole-containing amino acid tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the monoterpenoid precursor geranyl pyrophosphate (GPP).

Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine (B22526). Concurrently, GPP undergoes a series of enzymatic reactions to form the iridoid secologanin (B1681713). The condensation of tryptamine and secologanin is a pivotal step catalyzed by strictosidine synthase (STR) , resulting in the formation of strictosidine, the universal precursor for all MIAs.[1]

Stage 2: From Strictosidine to Geissoschizine

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to produce a highly reactive and unstable aglycone.[1] This intermediate is then stereoselectively reduced by geissoschizine synthase (GS) , a medium-chain dehydrogenase/reductase, to yield the corynanthe-type alkaloid geissoschizine.[2] Geissoschizine serves as a critical branch-point intermediate in the biosynthesis of numerous MIAs.[2]

Stage 3: Formation of the Sarpagan Scaffold and this compound

The transformation from the corynanthe skeleton of geissoschizine to the sarpagan scaffold is a key step towards this compound. This conversion is initiated by a cytochrome P450 enzyme, sarpagan bridge enzyme (SBE) . SBE catalyzes an oxidative cyclization of geissoschizine, forming a C5-C16 bond to produce polyneuridine (B1254981) aldehyde.[3]

The subsequent steps in the pathway involve the modification of the sarpagan scaffold. Polyneuridine aldehyde esterase (PNAE) is believed to convert polyneuridine aldehyde into 16-epi-vellosimine.[4][5]

The final enzymatic transformations leading from 16-epi-vellosimine to this compound have not yet been fully elucidated. However, based on the structure of this compound, these late-stage modifications are hypothesized to involve a series of oxidations, including hydroxylations and the formation of a characteristic ether bridge. These reactions are likely catalyzed by other cytochrome P450 monooxygenases and potentially other oxidoreductases. The metabolism of humantenine-type alkaloids in Gelsemium elegans is known to involve demethylation, dehydrogenation, and oxidation reactions.[6]

Quantitative Data

While specific enzyme kinetic data for the late-stage enzymes of the this compound biosynthetic pathway are not yet available, studies on the alkaloid content in Gelsemium elegans provide some quantitative insights into the accumulation of related compounds.

| Alkaloid | Plant Part | Concentration (µg/g) | Reference |

| Koumine | Mature Roots | 249.2 | [7] |

| Gelsemine | Mature Roots | Not specified | [7] |

| Gelsenicine | Mature Roots | Not specified | [7] |

| Koumine | Mature Leaves | 272.0 | [7] |

| Koumine | Mature Stems | 149.1 | [7] |

| Humantenine | Not specified | Not specified | [8] |

| Humantenirine | Not specified | Not specified | [8] |

Experimental Protocols

The elucidation of MIA biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments commonly employed in this field.

Heterologous Expression of Biosynthetic Genes

Purpose: To produce and functionally characterize candidate enzymes in a host organism that does not natively produce MIAs. Common hosts include Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana.[9][10]

Protocol for Transient Expression in Nicotiana benthamiana:

-

Gene Cloning: Candidate genes (e.g., for P450s, dehydrogenases) are identified from the transcriptome of the source organism (Gelsemium elegans). The open reading frames are PCR amplified and cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the CaMV 35S promoter.

-

Agrobacterium Transformation: The expression constructs are transformed into Agrobacterium tumefaciens by electroporation.

-

Infiltration: A single colony of Agrobacterium carrying the expression construct is grown overnight in LB medium with appropriate antibiotics. The bacterial culture is then pelleted, resuspended in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone), and the OD₆₀₀ is adjusted to 0.5-1.0. For co-expression of multiple enzymes, cultures are mixed.

-

Plant Infiltration: The abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants is infiltrated with the Agrobacterium suspension using a needleless syringe.

-

Incubation and Metabolite Extraction: Plants are incubated for 4-6 days under standard growth conditions. The infiltrated leaf tissue is then harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted with an appropriate solvent (e.g., methanol (B129727) or ethyl acetate), and the extract is concentrated in vacuo.

-

Analysis: The extracted metabolites are analyzed by LC-MS/MS to identify the products of the heterologously expressed enzymes.

Enzyme Assays

Purpose: To determine the function and kinetic properties of a purified or heterologously expressed enzyme.

Protocol for a Cytochrome P450 Enzyme Assay:

-

Enzyme Preparation: Microsomes containing the heterologously expressed P450 and its cognate reductase are prepared from the expression host (e.g., yeast or insect cells). The total protein concentration is determined using a Bradford or BCA assay.

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

-

100 mM potassium phosphate buffer (pH 7.4)

-

1-100 µM substrate (e.g., geissoschizine or a later pathway intermediate) dissolved in a minimal amount of DMSO.

-

Microsomal preparation (containing 10-50 pmol of P450).

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase). The mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Reaction Quenching and Extraction: The reaction is stopped by the addition of a solvent such as ice-cold methanol or ethyl acetate. The product is then extracted into the organic phase.

-

Analysis: The extracted product is analyzed and quantified by LC-MS/MS.

-

Kinetic Analysis: To determine kinetic parameters (Kₘ and k꜋ₐₜ), the assay is performed with varying substrate concentrations, and the initial reaction velocities are fitted to the Michaelis-Menten equation.[11]

Visualizations

Signaling Pathways and Workflows

References

- 1. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Gelsemium sempervirens L. on pathway-focused gene expression profiling in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Alkaloids From Gelsemium Elegans [research.amanote.com]

- 6. longdom.org [longdom.org]

- 7. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sarpagan-Ajmalan-Type Indoles: Biosynthesis, Structural Biology, and Chemo-Enzymatic Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

In-Depth Technical Guide to Humantenidine: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenidine, a complex indole (B1671886) alkaloid, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its biological activities and the experimental protocols used for its study. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

This compound, also known as 14-Hydroxygelsenicine, is a naturally occurring alkaloid predominantly isolated from plants of the Gelsemium genus, particularly Gelsemium elegans.[1][2] Its complex molecular structure dictates its physicochemical characteristics.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O₄ | [3] |

| Molecular Weight | 342.39 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 513.3 ± 60.0 °C | [3] |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [3] |

Table 2: Chemical and Solubility Properties of this compound

| Property | Value/Description | Source |

| pKa (Predicted) | 13.52 ± 0.40 | [3] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| Quantitative Solubility | Not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each proton and carbon atom within the this compound molecule.

¹H NMR Data: Specific chemical shift assignments (δ), coupling constants (J), and multiplicities for each proton would be presented here if the data were publicly available.

¹³C NMR Data: A study on alkaloids from Gelsemium elegans provides ¹³C NMR data for 14-hydroxygelsamydine, a related compound, in its supplementary information.[1] The full ¹³C NMR data for this compound (14-hydroxygelsenicine) is expected to be available in the supporting information of its total synthesis publication.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

O-H stretching: A broad band indicating the hydroxyl group.

-

N-H stretching: If applicable to the specific tautomeric form.

-

C=O stretching: From the oxindole (B195798) core.

-

C=C stretching: From the aromatic ring.

-

C-N stretching: From the amine functionalities.

-

C-O stretching: From the ether and hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. The high-resolution mass spectrum (HRMS) would confirm the elemental composition of the molecule.

Experimental Protocols

Isolation of this compound from Gelsemium elegans

The following is a general protocol for the isolation of alkaloids from Gelsemium elegans, from which this compound can be obtained.

Workflow for Alkaloid Extraction and Isolation

Caption: General workflow for the extraction and isolation of alkaloids from Gelsemium elegans.

Detailed Steps:

-

Extraction: The dried and powdered plant material (leaves and stems) of Gelsemium elegans is percolated with ethanol at room temperature.[2]

-

Acid-Base Partitioning: The ethanolic extract is subjected to an acid-base partitioning process. The extract is acidified (e.g., with sulfuric acid) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral compounds. The aqueous layer is then basified (e.g., with sodium carbonate) and extracted with a chlorinated solvent (e.g., chloroform) to yield the crude alkaloid fraction.[2]

-

Chromatographic Separation: The crude alkaloid extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of chloroform and methanol.[2]

-

Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (PTLC) to yield the pure compound.[6]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It is a common method to determine the cytotoxic potential of a compound.

Caption: Hypothesized involvement of this compound in inducing apoptosis via the extrinsic and/or intrinsic pathways.

Further investigation is required to determine if this compound induces apoptosis and to elucidate the specific molecular targets and signaling pathways involved. Key signaling cascades that are often dysregulated in cancer and are targets for natural products include the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways. Future research should focus on whether this compound modulates the phosphorylation status of key proteins within these pathways, such as ERK and Akt, to understand its mechanism of action at a molecular level.

Conclusion

This compound is an intriguing indole alkaloid with potential for further investigation as a cytotoxic agent. This guide has summarized the currently available physicochemical data and provided a framework for its experimental study. Key areas for future research include the determination of its precise spectral characteristics, experimental physical properties, and a thorough investigation into its mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates. Such studies will be crucial for unlocking the full therapeutic potential of this natural product.

References

- 1. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

- 2. biocrick.com [biocrick.com]

- 3. This compound | 114027-39-3 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Total Synthesis of (-)-14-Hydroxygelsenicine and Six Biogenetically Related Gelsemium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mhsrj-moh.dmr.gov.mm [mhsrj-moh.dmr.gov.mm]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Humantenidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humantenidine, a complex indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, has attracted scientific interest due to its potent biological activity and inherent toxicity. While the precise mechanisms underlying its pharmacological effects are still under active investigation, emerging evidence points towards a multi-targeted action centered on the modulation of neuronal signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, synthesizing available preclinical data. It delves into its potential molecular targets, the signaling cascades it perturbs, and the experimental methodologies employed to elucidate its effects. This document aims to serve as a foundational resource for researchers engaged in the study of neuroactive natural products and the development of novel therapeutics.

Introduction

Gelsemium alkaloids, including this compound, have a long history in traditional medicine, often used for their analgesic and anti-inflammatory properties. However, their narrow therapeutic window and significant neurotoxicity have limited their clinical application. Understanding the specific molecular interactions of individual alkaloids like this compound is crucial for potentially harnessing their therapeutic potential while mitigating their adverse effects. This guide focuses on the current state of knowledge regarding the mechanism of action of this compound, with a particular emphasis on its effects within the central nervous system.

Molecular Targets and Binding Affinity

Direct quantitative data on the binding affinity of this compound to specific molecular targets remains limited in publicly available literature. However, comparative studies with structurally related Gelsemium alkaloids and computational analyses provide valuable insights into its potential targets.

A study investigating the molecular pharmacology of several Gelsemium alkaloids on inhibitory neurotransmitter receptors provided key negative data for the closely related compound, humantenmine (B199024). This study found that humantenmine did not significantly modulate α1 glycine (B1666218) receptors (GlyRs)[1]. Given the structural similarity between humantenmine and this compound, this suggests that this compound may also exhibit low affinity for this particular receptor subtype.

In contrast, other Gelsemium alkaloids, such as koumine (B8086292) and gelsevirine, have been shown to inhibit both glycine receptors (GlyRs) and GABAA receptors (GABAARs)[1].

Table 1: Comparative Inhibitory Activity of Gelsemium Alkaloids on Inhibitory Receptors

| Alkaloid | Receptor | IC50 (µM) |

| Koumine | α1 GlyR | 31.5 ± 1.7 |

| Gelsevirine | α1 GlyR | 40.6 ± 8.2 |

| Humantenmine | α1 GlyR | No significant modulation |

Data extracted from Muñoz-Bellido et al., 2024.[1]

The lack of activity of humantenmine at GlyRs suggests that the primary mechanism of action for humantenine-type alkaloids, including this compound, may lie elsewhere.

Signaling Pathways

A growing body of evidence suggests that the toxic effects of Gelsemium alkaloids may be mediated through the induction of excitotoxicity, a process of nerve cell damage or death when glutamate (B1630785) and similar substances overactivate receptors. A network pharmacology study predicted that the toxic mechanisms of Gelsemium alkaloids are associated with several key signaling pathways, including the calcium signaling pathway and the MAPK signaling pathway[2].

Excitotoxicity and Potential NMDA Receptor Modulation

The network pharmacology study identified potential core targets for Gelsemium alkaloids, including N-methyl-D-aspartate (NMDA) receptor subunits NMDAR2A and NMDAR2B[2]. Overactivation of NMDA receptors leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events. While direct experimental validation of this compound's interaction with NMDA receptors is pending, this hypothesis provides a strong rationale for its observed neurotoxicity.

The proposed mechanism involves the disruption of normal glutamatergic neurotransmission, leading to neuronal hyperexcitability and subsequent cell death.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The aforementioned network pharmacology study implicated MAPK3 and MAPK1 as potential targets of Gelsemium alkaloids[2]. Dysregulation of the MAPK pathway is a known downstream consequence of excitotoxicity and can contribute to neuronal apoptosis.

Further investigation is required to determine if this compound directly interacts with components of the MAPK pathway or if its effects are a secondary consequence of NMDA receptor modulation and subsequent calcium dysregulation.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to further elucidate the mechanism of action of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to specific receptor targets (e.g., NMDA, GABAA, Glycine receptors).

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the receptor of interest (e.g., HEK293 cells transfected with specific NMDA receptor subunits).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration.

-

-

Radioligand Binding Assay (Competition Assay):

-

Incubate a fixed concentration of a specific radioligand for the target receptor (e.g., [3H]MK-801 for the NMDA receptor ion channel site) with the prepared cell membranes.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology (Patch-Clamp)

Objective: To characterize the functional effects of this compound on ion channel activity.

Protocol:

-

Cell Culture:

-

Culture primary neurons or cell lines expressing the ion channel of interest on glass coverslips.

-

-

Whole-Cell Patch-Clamp Recording:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution.

-

Under visual guidance, form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply agonists to evoke ion currents (e.g., glutamate and glycine to activate NMDA receptors).

-

Apply this compound at various concentrations through the perfusion system and record changes in the evoked currents.

-

-

Data Analysis:

-

Measure the amplitude, kinetics (activation, deactivation, desensitization), and reversal potential of the ion currents in the absence and presence of this compound.

-

Construct concentration-response curves to determine the EC50 (for agonistic effects) or IC50 (for antagonistic effects) of this compound.

-

Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Protocol:

-

Cell Culture and Dye Loading:

-

Culture primary neurons or a relevant cell line on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye.

-

-

Fluorescence Microscopy:

-

Mount the dish on the stage of a fluorescence microscope equipped with a calcium imaging system.

-

Perfuse the cells with a physiological saline solution.

-

Establish a baseline fluorescence signal.

-

Apply a stimulus (e.g., glutamate or a depolarizing agent) to induce a calcium influx.

-

Apply this compound and observe its effect on the baseline calcium levels and the stimulus-induced calcium response.

-

-

Data Analysis:

-

Quantify the changes in fluorescence intensity over time.

-

Calculate the magnitude and kinetics of the calcium transients.

-

Compare the calcium responses in control and this compound-treated cells.

-

Conclusion and Future Directions

The current body of research suggests that this compound's mechanism of action is likely complex and involves the modulation of multiple targets within the central nervous system. While its interaction with inhibitory neurotransmitter receptors appears to be minimal, the hypothesis of it inducing excitotoxicity through the modulation of NMDA receptors and downstream signaling pathways, such as the MAPK cascade, presents a compelling avenue for further investigation.

To build a more complete picture of this compound's pharmacology, future research should focus on:

-

Direct Binding Studies: Conducting comprehensive receptor binding assays with radiolabeled this compound or competition assays against a wide panel of neurotransmitter receptors and ion channels to identify its primary molecular targets and determine its binding affinities.

-

Functional Characterization: Employing electrophysiological and calcium imaging techniques to precisely define the functional consequences of this compound's interaction with its identified targets.

-

In Vivo Studies: Utilizing animal models of neurological disorders to assess the therapeutic potential and toxicological profile of this compound and to correlate its molecular actions with its in vivo effects.

A thorough understanding of the mechanism of action of this compound is a critical first step towards the potential development of novel, safer, and more effective therapeutics derived from this intriguing natural product.

References

The Biological Activity Screening of Humantenidine: A Technical Guide for Researchers

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activities of humantenidine (B12514173). This guide, therefore, provides a comprehensive framework for the systematic screening of this compound's potential therapeutic properties based on its classification as an indole (B1671886) alkaloid and established methodologies for natural product drug discovery. The experimental protocols and data representations are illustrative and intended to serve as a template for future research.

Introduction

This compound is a natural indole alkaloid whose biological properties remain largely unexplored. Indole alkaloids, a diverse class of secondary metabolites from plants and microorganisms, are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities[1][2][3]. This technical guide outlines a systematic approach to the biological activity screening of this compound, providing researchers, scientists, and drug development professionals with a robust framework for investigation. The guide details generalized experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough evaluation of this compound's therapeutic potential.

Data Presentation: A Framework for Quantifying Biological Activity

Effective data management is crucial for comparing the outcomes of various biological assays. All quantitative results from the screening of this compound should be meticulously documented. The following table provides a template for summarizing key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and CC50 (half-maximal cytotoxic concentration) values.

Table 1: Hypothetical Biological Activity Data for this compound

| Biological Activity | Assay Type | Cell Line / Target | Parameter | Value (µM) | Positive Control |

| Anticancer | MTT Cytotoxicity Assay | HeLa (Cervical Cancer) | IC50 | Data | Doxorubicin |

| A549 (Lung Cancer) | IC50 | Data | Paclitaxel | ||

| HepG2 (Liver Cancer) | IC50 | Data | Sorafenib | ||

| Anti-inflammatory | Griess Assay for Nitric Oxide | RAW 264.7 Macrophages | IC50 | Data | L-NAME |

| ELISA for TNF-α | LPS-stimulated THP-1 cells | IC50 | Data | Dexamethasone | |

| ELISA for IL-6 | LPS-stimulated THP-1 cells | IC50 | Data | Dexamethasone | |

| Antiviral | Plaque Reduction Assay | Vero E6 cells | EC50 | Data | Remdesivir |

| TCID50 Assay | Huh7 cells | EC50 | Data | Favipiravir | |

| Cytotoxicity | MTT Assay | Vero E6 cells | CC50 | Data | Doxorubicin |

| LDH Release Assay | Primary Human Hepatocytes | CC50 | Data | Triton X-100 |

Experimental Protocols: Methodologies for Core Assays

Detailed and reproducible experimental protocols are the cornerstone of reliable biological activity screening. The following sections provide generalized methodologies for key assays, which can be adapted for the specific investigation of this compound.

Anticancer Activity Screening: Cytotoxicity Assays

Cytotoxicity assays are fundamental for identifying compounds that can kill or inhibit the proliferation of cancer cells[4][5][6][7].

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium[7].

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating cells with a lysis buffer.

-

Incubation: Incubate the plates for the desired exposure time.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

-

Absorbance Measurement: Measure the change in absorbance over time, which is proportional to the amount of LDH released.

-

Data Analysis: Calculate the percentage of cytotoxicity and determine the CC50 value.

Anti-inflammatory Activity Screening

These assays assess the ability of a compound to modulate inflammatory responses, often by measuring the production of inflammatory mediators[8][9][10][11].

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in 96-well plates.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect the cell supernatant and mix it with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.

-

Data Analysis: Determine the IC50 value for the inhibition of NO production.

Antiviral Activity Screening

Antiviral assays are designed to determine a compound's ability to inhibit viral replication[12][13][14][15][16].

This assay measures the reduction in the formation of viral plaques in a cell monolayer, indicating inhibition of viral replication and spread.

Protocol:

-

Cell Monolayer: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cell monolayer with a known dilution of the virus for 1 hour.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing different concentrations of this compound.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.

Mandatory Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing complex processes. The following sections provide Graphviz DOT scripts for generating diagrams of a hypothetical experimental workflow and a relevant signaling pathway.

Experimental Workflow for this compound Screening

Caption: A generalized workflow for the biological activity screening of this compound.

NF-κB Signaling Pathway in Inflammation

Many indole alkaloids exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

References

- 1. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Anti-Inflammatory Activity of Natural Products | MDPI [mdpi.com]

- 9. Anti-inflammatory activities of several diterpenoids isolated from Hemionitis albofusca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immune-stimulatory and anti-inflammatory activities of Curcuma longa extract and its polysaccharide fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral Activities of Human Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral Activities of Human Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

In Vitro Effects of Humantenine on the HCT116 Human Colon Cancer Cell Line: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature on the in vitro effects of Humantenine on cell lines is limited. This document summarizes the findings from a singular study investigating its impact on the human colon cancer cell line, HCT116. As such, comprehensive quantitative data regarding cytotoxicity (e.g., IC50 values) and apoptosis rates across a range of cell lines are not publicly available at this time. The primary focus of the existing research has been on epigenetic modifications, specifically RNA N6-methyladenosine (m6A) methylation.

Introduction

Humantenine is an indole (B1671886) alkaloid isolated from the medicinal and toxic plant Gelsemium elegans. While traditionally recognized for its potential therapeutic applications in conditions like neuralgia and inflammation, its cellular and molecular effects are not well-documented. Recent research has begun to explore its impact on cancer cell lines, with a specific focus on its potential to induce cellular injury through epigenetic alterations. This guide provides a detailed account of the available experimental data and methodologies concerning the in vitro effects of Humantenine.

Effects on HCT116 Human Colon Cancer Cells

A study investigating the toxicological mechanisms of Humantenine reported that it induces cell injury in the HCT116 human colon cancer cell line. The primary mechanism identified was the alteration of RNA N6-methyladenosine (m6A) modification and the subsequent differential expression of mRNA.[1][2]

Key Findings:

-

Epigenetic Alterations: Treatment with Humantenine led to significant changes in the m6A methylation landscape of HCT116 cells. A total of 1,401 genes were identified with both differential m6A modification and differential mRNA expression after treatment.[1][2]

-

Disruption of Cellular Junctions and Cytoskeleton: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of the differentially modified and expressed genes revealed enrichment in terms related to the actin cytoskeleton, tight junctions, and adherens junctions.[1] This suggests that Humantenine-induced cell injury may be associated with the disruption of cell-cell adhesion and cellular structure.

-

Dysregulation of m6A Regulators: The expression of eleven RNA m6A methylation regulators was found to be altered in response to Humantenine treatment. This dysregulation is believed to be a key factor in the observed widespread changes in m6A methylation patterns.[1]

Quantitative Data

The available study did not provide quantitative data on cytotoxicity (such as IC50 values) or apoptosis rates. The primary quantitative data reported relates to the differential expression of m6A methylation regulators.

Table 1: Differentially Expressed RNA m6A Methylation Regulators in HCT116 Cells Treated with Humantenine

| Gene | Regulation |

| METTL3 | Down |

| METTL14 | Down |

| WTAP | Down |

| FTO | Up |

| ALKBH5 | Up |

| YTHDF1 | Down |

| YTHDF2 | Down |

| YTHDF3 | Down |

| YTHDC1 | Down |

| YTHDC2 | Down |

| HNRNPA2B1 | Down |

Source: Adapted from the study on the effect of Humantenine on HCT116 cells.[1]

Experimental Protocols

The following protocols are based on the methodology described in the primary research article.[1]

Cell Culture and Treatment

-

Cell Line: HCT116 human colon cancer cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL streptomycin, and 100 U/mL penicillin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Humantenine Preparation: Humantenine was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium was maintained at 1%.

-

Treatment: HCT116 cells were treated with a final concentration of 400 µM Humantenine for the experimental duration.

RNA Sequencing and m6A-Seq Analysis

-

RNA Extraction: Total RNA was extracted from control and Humantenine-treated HCT116 cells.

-

mRNA-Seq: A portion of the total RNA was used for standard mRNA sequencing to determine gene expression profiles.

-

MeRIP-Seq (m6A-Seq): The remaining RNA was subjected to methylated RNA immunoprecipitation sequencing (MeRIP-Seq) to identify m6A modifications across the transcriptome. This involved immunoprecipitating m6A-containing RNA fragments using an anti-m6A antibody, followed by high-throughput sequencing of the enriched fragments.

-

Data Analysis: The sequencing data from both mRNA-Seq and MeRIP-Seq were analyzed bioinformatically to identify differentially expressed genes and differentially m6A-methylated transcripts.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow used to investigate the effects of Humantenine on HCT116 cells.

Caption: Experimental workflow for analyzing Humantenine's effects.

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which Humantenine induces cell injury in HCT116 cells.

Caption: Proposed mechanism of Humantenine-induced cell injury.

Conclusion and Future Directions

The available evidence suggests that Humantenine exerts its in vitro effects on the HCT116 colon cancer cell line primarily by inducing epigenetic changes, specifically altering mRNA m6A methylation. This leads to the dysregulation of genes crucial for maintaining cellular structure and adhesion, ultimately resulting in cell injury.

Further research is imperative to fully elucidate the biological activities of Humantenine. Future studies should aim to:

-

Determine the cytotoxic and apoptotic effects of Humantenine across a broader panel of cancer cell lines, including the calculation of IC50 values.

-

Investigate the specific signaling pathways that are modulated by Humantenine treatment.

-

Validate the functional consequences of the observed changes in m6A methylation and gene expression on cancer cell proliferation, migration, and invasion.

-

Explore the potential synergistic effects of Humantenine with existing chemotherapeutic agents.

A more comprehensive understanding of Humantenine's mechanism of action will be critical in evaluating its potential as a novel therapeutic agent in oncology.

References

A Technical Guide to Humantenidine Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenidine (B12514173) is a novel small molecule with demonstrated biological activity, yet its precise molecular targets and mechanism of action remain to be fully elucidated. This guide provides a comprehensive overview of the strategies and experimental protocols for the identification and validation of its protein targets. The methodologies described herein are designed to systematically uncover the direct binding partners of this compound, validate their biological relevance, and delineate the signaling pathways through which this compound exerts its effects. This document serves as a technical resource for researchers embarking on the critical process of target deconvolution for new chemical entities.

Part 1: Target Identification Strategies

The initial step in understanding the mechanism of action of a novel compound like this compound is to identify its direct molecular targets. A multi-pronged approach, combining various experimental strategies, is often the most effective.

Affinity-Based Approaches

Affinity-based methods rely on the specific interaction between this compound and its target protein(s). These techniques typically involve immobilizing a derivative of the compound to a solid support to "pull down" its binding partners from a cell lysate or tissue extract.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

-

Synthesis of an Affinity Probe: A derivative of this compound is synthesized with a linker arm and a reactive group (e.g., an amine or carboxyl group) for immobilization. It is crucial to ensure that the modification does not significantly alter the compound's biological activity.

-

Immobilization: The this compound-linker conjugate is covalently attached to a solid support, such as NHS-activated sepharose beads.

-

Preparation of Cell Lysate: The biological sample of interest (e.g., cultured cells or tissue) is lysed under non-denaturing conditions to preserve protein structure and interactions.

-

Affinity Pull-down: The cell lysate is incubated with the this compound-conjugated beads. Target proteins will bind to the immobilized compound.

-

Washing: The beads are washed extensively with buffer to remove non-specific protein binders.

-

Elution: The bound proteins are eluted from the beads, typically by using a competitive binder (excess free this compound), changing the pH, or using a denaturing agent.

-

Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their identity.

Thermal Shift-Based Approaches

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to identify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Cell Lysis: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

-

Protein Quantification: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Part 2: Target Validation

Once potential targets have been identified, it is essential to validate that they are responsible for the observed biological effects of this compound.

Genetic Approaches

Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout, can be used to determine if the depletion of a candidate target protein phenocopies the effect of this compound treatment.

Experimental Protocol: siRNA-mediated Knockdown

-

siRNA Transfection: Cells are transfected with small interfering RNAs (siRNAs) specifically targeting the mRNA of the candidate protein, leading to its knockdown. A non-targeting siRNA is used as a negative control.

-

Verification of Knockdown: The efficiency of protein knockdown is confirmed by Western blotting or qRT-PCR.

-

Phenotypic Assay: The effect of protein knockdown on the relevant biological phenotype is assessed and compared to the effect of this compound treatment. A similar phenotypic outcome suggests that the protein is a valid target.

Pharmacological Approaches

The use of structurally distinct tool compounds that also bind to the candidate target can help to validate its role.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated during the target identification and validation process for this compound.

Table 1: Binding Affinities of this compound for Candidate Target Proteins

| Candidate Target | Binding Affinity (Kd) | Method |

| Protein Kinase X | 50 nM | Isothermal Titration Calorimetry |

| Receptor Y | 200 nM | Surface Plasmon Resonance |

| Enzyme Z | 1 µM | Microscale Thermophoresis |

Table 2: Enzymatic Inhibition by this compound

| Enzyme Target | IC50 | Assay Type |

| Protein Kinase X | 100 nM | Kinase Activity Assay |

| Enzyme Z | 2.5 µM | Enzymatic Assay |

Table 3: Cellular Activity of this compound

| Cell Line | EC50 (Phenotypic Readout) | Target Engagement (CETSA Shift) |

| Cancer Cell Line A | 500 nM | +3.5 °C for Protein Kinase X |

| Normal Cell Line B | > 10 µM | No significant shift |

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and a hypothetical signaling pathway for this compound.

Caption: A general workflow for the identification and validation of drug targets.

Caption: A hypothetical signaling pathway inhibited by this compound.

The identification and validation of the molecular targets of a novel compound like this compound are fundamental to understanding its mechanism of action and advancing its development as a potential therapeutic agent. The systematic application of the experimental strategies and protocols outlined in this guide will provide a robust framework for achieving these critical objectives. The combination of affinity-based, thermal shift, genetic, and pharmacological approaches will build a strong body of evidence to confidently assign the biological activity of this compound to specific protein targets and their associated signaling pathways.

Early-Stage Research on Huperzine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huperzine A is a naturally occurring sesquiterpene alkaloid compound originally isolated from the club moss Huperzia serrata. It has garnered significant scientific interest for its potential as a neuroprotective agent and for its cognitive-enhancing effects. This technical guide provides a comprehensive overview of the early-stage research on Huperzine A, focusing on its pharmacological properties, mechanism of action, and key preclinical findings. The information is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Pharmacological Profile

Huperzine A's primary pharmacological effect is the potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This activity leads to increased levels of acetylcholine in the brain, which is crucial for memory, learning, and other cognitive processes.

Quantitative In Vitro Efficacy Data

The following table summarizes the in vitro inhibitory activity of Huperzine A against acetylcholinesterase and butyrylcholinesterase.

| Target Enzyme | Test System | IC50 (nM) | Selectivity (BuChE/AChE) | Reference |

| Acetylcholinesterase (AChE) | Rat Cortex | 82 | ~900 | [1] |

| Butyrylcholinesterase (BuChE) | Not Specified | High (low potency) | ~900 | [1] |

| Acetylcholinesterase (AChE) | In vitro | 100 ((-)-Huperzine A) | Not Specified | [2] |

| Acetylcholinesterase (AChE) | In vitro | 300 ((+/-)-Huperzine A) | Not Specified | [2] |

| Acetylcholinesterase (AChE) | In vitro | 7000 ((+)-Huperzine A) | Not Specified | [2] |

Preclinical Pharmacokinetic Data

The pharmacokinetic profile of Huperzine A has been investigated in various animal models. The following table presents key pharmacokinetic parameters following oral administration in rats and mice.

| Species | Dose | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |

| Rat | Not Specified | Not Specified | Not Specified | Not Specified | [3] |

| Mouse | Not Specified | Not Specified | Not Specified | Not Specified | [3] |

| Human | 0.4 mg (single dose) | 2.59 ± 0.37 | 0.97 ± 0.06 | Not Specified | [4] |

| Human | 0.2 mg (single dose) | 2.47 ± 0.49 | 1.3 ± 0.4 | Not Specified | [5] |

Mechanism of Action

Huperzine A exerts its neuroprotective and cognitive-enhancing effects through multiple mechanisms of action. Beyond its well-established role as an AChE inhibitor, it also modulates several key signaling pathways involved in neuroinflammation, neuronal survival, and synaptic plasticity.

Cholinergic Signaling Pathway

The primary mechanism of Huperzine A is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This enhances cholinergic neurotransmission, which is critical for cognitive function.

Anti-Inflammatory Signaling via NF-κB Pathway

Huperzine A has been shown to possess anti-inflammatory properties by inhibiting the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory response. This leads to a decrease in the production of pro-inflammatory cytokines.[6]

Neuroprotection via MAPK/ERK and Wnt/β-catenin Signaling Pathways

Huperzine A promotes neuronal survival and synaptic plasticity through the modulation of the MAPK/ERK and Wnt/β-catenin signaling pathways. Activation of these pathways is associated with the expression of genes involved in cell survival and neurogenesis.[2][7][8]

Key Preclinical Experimental Protocols

This section outlines the methodologies for key in vitro and in vivo experiments used to characterize the early-stage pharmacological profile of Huperzine A.

In Vitro Acetylcholinesterase Inhibition Assay

This assay determines the potency of Huperzine A in inhibiting AChE activity.

-

Enzyme Source: Acetylcholinesterase from electric eel (or other specified source).

-

Substrate: Acetylthiocholine (B1193921) iodide.

-

Method: The assay is typically performed using a colorimetric method, such as the Ellman method.

-

The enzyme is incubated in a phosphate (B84403) buffer (pH 8.0).

-

5,5'-dithiobis-2-nitrobenzoic acid (DTNB) is added to the reaction mixture.

-

Various concentrations of Huperzine A are added to the wells.

-

The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

-

The rate of the reaction, which produces a yellow-colored product, is measured spectrophotometrically.

-

-

Data Analysis: The concentration of Huperzine A that inhibits 50% of the enzyme activity (IC50) is calculated.[9]

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is used to evaluate the neuroprotective effects of Huperzine A in an experimental model of stroke.

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Procedure:

-

Anesthesia is induced in the rats.

-

A nylon suture is inserted into the internal carotid artery to occlude the middle cerebral artery, inducing focal cerebral ischemia.

-

After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion.

-

-

Huperzine A Administration: Huperzine A is typically administered at the onset of occlusion or during reperfusion at a specified dose (e.g., 0.1 mg/kg, intraperitoneally).[6]

-

Outcome Measures:

-

Neurological Deficit Scoring: Motor and neurological functions are assessed at various time points post-MCAO.

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[6]

-

In Vivo Cognitive Assessment: Morris Water Maze in Mice

This behavioral test is used to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.

-

Procedure:

-

Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations in the pool. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: After the training period, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured.

-

-

Huperzine A Administration: Huperzine A is administered to the mice at specified doses (e.g., 0.1 mg/kg) prior to the training or probe trials.[10]

-

Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess cognitive performance.[11]

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of Huperzine A.

Synthesis and Analysis

Chemical Synthesis

Several total syntheses of Huperzine A have been reported, addressing the low natural abundance of the compound. These synthetic routes are often complex and involve multiple steps. For detailed synthetic schemes, researchers are encouraged to consult the primary literature.

Analytical Methods

The quantification of Huperzine A in biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma or other biological samples are typically prepared using liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: A C18 or hydrophilic interaction liquid chromatography (HILIC) column is commonly used for separation.[12]

-

Detection: Detection is achieved using a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5][13][14]

Conclusion

Early-stage research on Huperzine A has revealed its significant potential as a neuroprotective and cognitive-enhancing agent. Its primary mechanism of action as a potent acetylcholinesterase inhibitor is well-established, and emerging evidence points to its ability to modulate key signaling pathways involved in neuroinflammation and neuronal survival. The preclinical data summarized in this guide provide a strong foundation for further investigation and development of Huperzine A as a therapeutic candidate for neurodegenerative diseases. This technical guide serves as a foundational resource, and for more in-depth information, a thorough review of the cited literature is recommended.

References

- 1. Huperzine A Activates Wnt/β-Catenin Signaling and Enhances the Nonamyloidogenic Pathway in an Alzheimer Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [Pharmacokinetics of huperzine A in rats and mice]. | Semantic Scholar [semanticscholar.org]

- 4. Pharmacokinetics of huperzine A following oral administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of huperzine A in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Huperzine A exhibits anti-inflammatory and neuroprotective effects in a rat model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Huperzine A activates Wnt/β-catenin signaling and enhances the nonamyloidogenic pathway in an Alzheimer transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Huperzine A ameliorates obesity-related cognitive performance impairments involving neuronal insulin signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disease-Modifying Activity of Huperzine A on Alzheimer’s Disease: Evidence from Preclinical Studies on Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of huperzine A in human plasma by hydrophilic interaction chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Determination of Huperzine A in Human Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]

- 14. researchgate.net [researchgate.net]

Humantenidine: A Comprehensive Review of its Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenidine (B12514173), also known as 14-hydroxygelsenicine, is a complex indole (B1671886) alkaloid belonging to the gelsedine-type family of Gelsemium alkaloids.[1] Isolated from plants of the Gelsemium genus, which have a long history in traditional medicine for treating a variety of ailments including pain, skin disorders, and malignant tumors, these alkaloids are also known for their significant toxicity.[2][3] this compound and its congeners are characterized by a unique and intricate molecular architecture, which has made them compelling targets for total synthesis and subjects of pharmacological investigation. This document provides an in-depth technical overview of the synthetic approaches to this compound and a summary of its known biological activities and mechanisms of action.

Total Synthesis of this compound

The stereochemically dense and complex structure of this compound has spurred the development of elegant and efficient synthetic strategies. Two prominent total syntheses of (-)-14-hydroxygelsenicine (the natural enantiomer of this compound) have been reported, one by the Qin group and another by the Fukuyama group.

Qin Group's Collective Asymmetric Total Synthesis

In 2019, the Qin group reported the first concise and collective asymmetric total synthesis of (-)-14-hydroxygelsenicine and six other biogenetically related Gelsemium alkaloids.[4][5][6] A key feature of their strategy is the facile construction of the core structures and divergent transformations to access multiple alkaloids from a common intermediate.

A key transformation in this synthesis involves the conversion of (-)-14-acetoxygelsedilam to (-)-14-hydroxygelsenicine. This was achieved by first protecting the lactam as an N-Boc derivative, followed by treatment with ethylmagnesium bromide and subsequent removal of the Boc group with trifluoroacetic acid to furnish the target molecule.[4]

Fukuyama Group's Unified Total Synthesis

The Fukuyama group developed a unified total synthesis of five different gelsedine-type alkaloids, including (-)-14-hydroxygelsenicine.[7] Their approach utilizes a versatile non-natural intermediate with an enal functional group that allows for divergent synthesis of the target alkaloids through systematic manipulation of this functional group. This strategy highlights the efficiency of using a common synthetic hub to access a range of structurally related natural products.[7]

Quantitative Data from Total Syntheses

The following table summarizes key quantitative data from the reported total syntheses of (-)-14-hydroxygelsenicine.

| Synthetic Route | Key Intermediate | Number of Steps (from key intermediate) | Overall Yield (from key intermediate) | Reference |

| Qin Group | (-)-14-acetoxygelsedilam | 3 | Not explicitly stated for this specific transformation | [4] |

| Fukuyama Group | Common non-natural intermediate | Multiple steps | Not explicitly stated for this compound alone | [7] |

Experimental Protocols

Synthesis of (-)-14-Hydroxygelsenicine from (-)-14-Acetoxygelsedilam (Qin Group)

A detailed experimental protocol for the conversion of (-)-14-acetoxygelsedilam to (-)-14-hydroxygelsenicine as reported by the Qin group is as follows:

-

N-Boc Protection: To a solution of (-)-14-acetoxygelsedilam in a suitable solvent, add a Boc-protecting reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., DMAP) and stir at room temperature until the reaction is complete as monitored by TLC.

-

Grignard Addition: The resulting N-Boc derivative is then dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). Ethylmagnesium bromide is added dropwise, and the reaction mixture is stirred for a specified period.

-

Deprotection: The reaction is quenched with a suitable reagent, and the crude product is treated with trifluoroacetic acid in a chlorinated solvent (e.g., dichloromethane) to remove the Boc protecting group, yielding (-)-14-hydroxygelsenicine.[4]

Visualizations of Synthetic Pathways

Qin Group's Synthetic Route to (-)-14-Hydroxygelsenicine

Caption: Key steps in the Qin group's synthesis of (-)-14-Hydroxygelsenicine.

Fukuyama Group's Divergent Synthetic Strategy

Caption: Divergent synthesis of Gelsedine-type alkaloids from a common intermediate.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily associated with its neurotoxicity. Gelsedine-type and humantenine-type alkaloids are among the most toxic components of Gelsemium plants.[2]

Toxicity Data

A study investigating the toxicity of "humantenirine" (a likely synonym for this compound) reported the following LD50 values in mice:

| Sex | LD50 (mg/kg) | Route of Administration | Reference |

| Female | 0.071 | Intraperitoneal | [2] |

| Male | 0.149 | Intraperitoneal | [2] |

Mechanism of Action

The toxic effects of this compound appear to be mediated through its interaction with neurotransmitter receptors in the central nervous system.

-

Excitotoxicity and NMDA Receptors: A network pharmacology study combined with experimental verification suggested that the toxicity of "humantenirine" is related to excitotoxicity. Molecular docking studies indicated a high binding affinity for NMDA receptors (specifically NMDAR2A and NMDAR2B). The proposed mechanism involves the calcium and MAPK signaling pathways.[2]

-

Interaction with GABA and Glycine (B1666218) Receptors: There are conflicting reports regarding this compound's interaction with inhibitory neurotransmitter receptors. One source states that 14-(R)-Hydroxygelsenicine enhances the binding of γ-aminobutyric acid (GABA) to its receptors, thereby decreasing neuronal excitability.[1] However, another study on the molecular pharmacology of "humantenmine" on glycine receptors (GlyRs) and GABA-A receptors (GABAARs) found that it did not exhibit any detectable activity on these receptors.[8] This discrepancy highlights the need for further research to elucidate the precise molecular targets of this compound.

Visualization of Proposed Signaling Pathway

Proposed Excitotoxicity Pathway of this compound

Caption: Proposed signaling pathway for this compound-induced excitotoxicity.

Conclusion

This compound is a structurally complex and biologically active indole alkaloid. Significant progress has been made in its total synthesis, with notable contributions from the Qin and Fukuyama groups, who have developed elegant strategies for its construction. The biological activity of this compound is primarily characterized by its neurotoxicity, with evidence pointing towards a mechanism involving the modulation of NMDA receptors and potentially GABA receptors, although further clarification is needed on the latter. The synthetic routes and pharmacological insights presented here provide a valuable foundation for future research in the fields of medicinal chemistry and drug development, particularly in the design of novel therapeutics based on the Gelsemium alkaloid scaffold. Further investigation is warranted to fully elucidate its mechanism of action and explore its potential therapeutic applications, while carefully considering its high toxicity.

References

- 1. 14-Hydroxygelsenicine - Wikipedia [en.wikipedia.org]

- 2. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis of (-)-14-Hydroxygelsenicine and Six Biogenetically Related Gelsemium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Provenance of Humantenidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Humantenidine, a monoterpene indole (B1671886) alkaloid of significant interest to the scientific community. Primarily intended for researchers, scientists, and drug development professionals, this document details the botanical origins, concentration in various plant tissues, and methodologies for extraction and isolation. Furthermore, it explores the current understanding of its toxicological profile and proposed mechanism of action.

Natural Sources of this compound

This compound is a constituent of plants belonging to the genus Gelsemium, a small group of flowering plants in the family Gelsemiaceae. The most prominent and well-documented natural source of this compound is Gelsemium elegans, also known as heartbreak grass.[1][2][3][4] This plant is widely distributed in Southeast Asia and southern China.[1] While other species such as the North American Gelsemium sempervirens are also known to produce a variety of alkaloids, G. elegans is consistently cited as a primary source of humantenine-type alkaloids.[2]

The entire Gelsemium elegans plant is considered highly poisonous due to its rich alkaloid content.[1][4] this compound, along with its related compounds, is classified as one of the major toxic components of this plant.[1][2]

Quantitative Analysis of this compound in Gelsemium elegans

The concentration of this compound and other alkaloids can vary significantly depending on the part of the plant, its geographical origin, and the developmental stage. While precise quantitative data for this compound across different tissues is not extensively consolidated in a single report, several studies provide valuable insights into its relative abundance. Generally, the roots of G. elegans are reported to contain a higher concentration and a greater diversity of alkaloids compared to the stems and leaves.[5][6]

The following tables summarize the available quantitative and qualitative data for this compound and related alkaloids in Gelsemium elegans.

Table 1: Relative Quantification of Major Alkaloids in Different Parts of Gelsemium elegans

| Alkaloid Type | Plant Part | Relative Concentration | Analytical Method | Reference |

| Humantenine-type | Whole Plant | Identified as a main alkaloid component | HPLC-DAD | [1] |

| Humantenine-type | Roots, Stems, Leaves | Relative quantification performed as part of a 41-component analysis | LC-QqQ/MS | [7] |

| Humantenine | Porcine Plasma | Quantified (0.1-200 µg/L range) | LC-ESI-MS/MS |

Table 2: Toxicity Data for Humantenine-type Alkaloids from Gelsemium elegans

| Alkaloid Type | Toxicity (LD50) | Species | Route of Administration | Reference |

| Humantenine-type | < 10 mg/kg | Mice | Not Specified | [1][2] |

Experimental Protocols

Extraction of Crude Alkaloid Mixture from Gelsemium elegans

This protocol describes a standard acid-base extraction method for obtaining a crude alkaloid fraction from the whole plant.

Materials:

-

Dried, powdered Gelsemium elegans plant material (2 kg)

-

Ethanol (B145695) (20 L)

-

Sulfuric acid (H₂SO₄), 20% solution

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Chloroform (B151607) (CHCl₃)

-

Percolator

-

Rotary evaporator

-

pH meter

-

Separatory funnel

Procedure:

-

The powdered plant material (2 kg) is percolated with 20 L of ethanol three times at room temperature.[8]

-

The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a residue.

-

The residue is suspended in 1.5 L of water and acidified to approximately pH 4 with 20% sulfuric acid.[8]

-

The acidic suspension is partitioned with ethyl acetate to remove neutral components. The aqueous phase is retained.[8]

-

The aqueous phase is then basified to approximately pH 10 with sodium carbonate.[8]

-

The basic aqueous phase is extracted with chloroform to yield a crude alkaloid extract (approximately 18 g).[8]

Analytical Method for Quantification of this compound

This section outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for the quantification of this compound and other alkaloids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 analytical column

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve peak shape.

-

Flow Rate: A typical flow rate is around 0.3 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.

Proposed Signaling Pathway and Mechanism of Action

The precise signaling pathway of this compound has not been definitively elucidated. However, substantial evidence points towards the interaction of toxic Gelsemium alkaloids with inhibitory neurotransmitter receptors in the central nervous system. The most toxic alkaloid in G. elegans, gelsenicine, has been shown to be a potent stimulator of GABA-A receptors.[1][2] It is therefore hypothesized that this compound, as a major toxic component, may exert its effects through a similar mechanism.